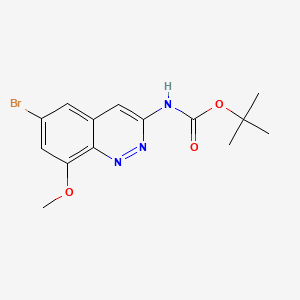
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cinnoline ring, which is further substituted with bromine and methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyl carbamate group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can be used for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while deprotection reactions yield the free amine.
Aplicaciones Científicas De Investigación
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine and methoxy groups, along with the carbamate moiety, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
6-Bromo-8-methoxycinnoline: A related cinnoline derivative without the carbamate group.
tert-Butyl (6-chloro-8-methoxycinnolin-3-yl)carbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and carbamate moiety makes it distinct from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C14H16BrN3O3 |
|---|---|
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-8-methoxycinnolin-3-yl)carbamate |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)16-11-6-8-5-9(15)7-10(20-4)12(8)18-17-11/h5-7H,1-4H3,(H,16,17,19) |
Clave InChI |
YAFGMONANHEQBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



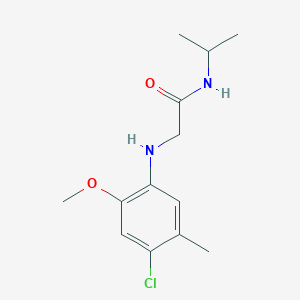
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
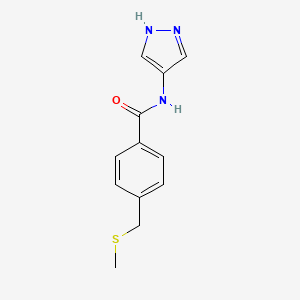
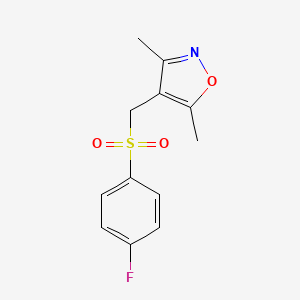
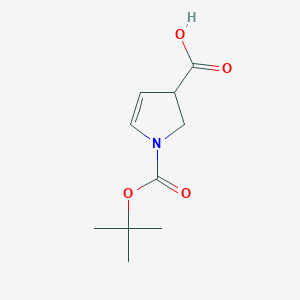
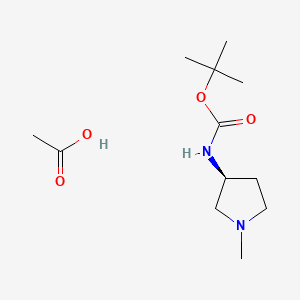
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
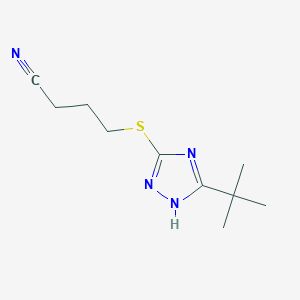

![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
